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Compound of Interest

Compound Name:
[3-(2-furyl)-6-oxopyridazin-1(6{H})-

yl]acetic acid

CAS No.: 1105192-61-7

Cat. No.: B1387442

Get Quote

Executive Summary
This guide provides a technical analysis of the UV-Vis spectral properties of 6-(furan-2-

yl)pyridazin-3(2H)-one derivatives, comparing them against their phenyl- and thienyl-

substituted counterparts. Designed for medicinal chemists and spectroscopists, this document

focuses on the electronic transitions, solvatochromic behaviors, and tautomeric equilibria that

define these pharmacophores.

Furan-substituted pyridazinones are critical scaffolds in drug discovery, exhibiting cardioactive,

analgesic, and antimicrobial properties. Their UV-Vis profiles are distinct due to the

-excessive nature of the furan ring, which acts as a strong electron donor to the electron-
deficient pyridazinone core, creating a "push-pull" electronic system that significantly alters
absorption maxima (

) compared to benzenoid analogs.
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Mechanistic Insight: The Furan-Pyridazinone
Chromophore
To interpret the spectra accurately, one must understand the electronic causality. The pyridazin-

3(2H)-one ring is an electron-deficient heteroaromatic system. When a substituent is introduced

at the C6 position, it conjugates with the C=N and C=O moieties.

Furan (The Donor): Oxygen’s lone pair contributes to the

-system (

effect), making the ring

-excessive.

Pyridazinone (The Acceptor): The imine (C=N) and carbonyl (C=O) groups act as electron

sinks.

The Result: A strong Intramolecular Charge Transfer (ICT) band. Furan substitution typically

causes a bathochromic (red) shift relative to phenyl substitution because the oxygen atom is

a stronger resonance donor than the carbon framework of a benzene ring, despite oxygen's

higher electronegativity.

Tautomeric Equilibrium
Pyridazinones exist in a tautomeric equilibrium between the lactam (NH-CO) and lactim (N=C-

OH) forms.

Solid State & Polar Solvents: Predominantly Lactam.

Non-polar Solvents: Increased contribution of the Lactim form.

Spectral Consequence: The lactam form typically absorbs at a longer wavelength due to the

extended conjugation of the C=O with the C=C-C=N system.

Comparative Analysis: Furan vs. Alternatives
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The following data summarizes the spectral differences between furan-substituted

pyridazinones and their common analogs (Phenyl and Thiophene).

Table 1: Comparative Spectral Properties ( )[1]
Feature Furan-Substituted Phenyl-Substituted Thienyl-Substituted

Primary

(MeOH)
305 – 325 nm 280 – 295 nm 290 – 310 nm

Electronic Nature -Excessive (Strong

Donor)

-Neutral (Weak

Donor)

-Excessive (Mod.

Donor)

Transition Type (ICT dominant)

Solvatochromism
High (Sensitive to H-

bonding)
Moderate Moderate

Molar Extinction (

)

High (

M⁻¹cm⁻¹)
Moderate High

Key Insight: The furan derivative shows a red shift of approximately 15–30 nm compared to the

phenyl analog. This confirms the superior electron-donating capacity of the furan ring into the

pyridazinone acceptor system. Thiophene falls in between, as sulfur's 3p orbitals offer poorer

overlap than oxygen's 2p orbitals, despite sulfur being less electronegative.

Solvatochromic Behavior
Furan-substituted derivatives exhibit positive solvatochromism. As solvent polarity increases

(e.g., Toluene

Methanol), the
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shifts to longer wavelengths.

Mechanism: The excited state is more polar than the ground state. Polar solvents stabilize

the excited ICT state more than the ground state, lowering the energy gap (

).

Acidity Sensitivity: Unlike phenyl analogs, furan derivatives are highly sensitive to acidic

media, often showing protonation-induced hypsochromic (blue) shifts if the furan oxygen or

pyridazine nitrogen is protonated, disrupting conjugation.

Visualization of Tautomerism and Workflow
Diagram 1: Lactam-Lactim Tautomeric Equilibrium
This diagram illustrates the chemical equilibrium detected by UV-Vis.
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Caption: The lactam form dominates in aqueous/polar media, responsible for the primary

absorption band.

Diagram 2: Experimental Workflow for Spectral
Validation
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Quality Control

Start: Synthesis of
6-(furan-2-yl)pyridazin-3(2H)-one

Purification
(Recrystallization/Column Chrom.)

Purity > 98% (HPLC)

Solvent Preparation
(Spectroscopic Grade: MeOH, ACN, Hexane)

 Prepare 10^-5 M Soln

Baseline Correction
(Double-beam or Blank subtraction)

Spectral Scan
(200 - 500 nm)

Data Analysis
Identify Lambda Max

Calculate Epsilon

Check for Scattering
(Baseline drift > 0.05?)

Click to download full resolution via product page

Caption: Step-by-step protocol to ensure reproducible spectral data.

Experimental Protocol: Obtaining Reliable Spectra
To replicate the comparative data, follow this self-validating protocol.
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Compound: 6-(furan-2-yl)pyridazin-3(2H)-one (Synthesized via hydrazine hydrate + 4-(furan-

2-yl)-4-oxobut-2-enoic acid).

Solvents: Methanol, Acetonitrile, Dichloromethane (Spectroscopic Grade, cutoff < 210 nm).

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or

equivalent).

Step-by-Step Methodology
Stock Solution Preparation:

Weigh 1.0 mg of the furan-pyridazinone derivative.

Dissolve in 10 mL of Methanol (Stock A: 100 ppm).

Validation: Sonicate for 5 minutes to ensure complete dissolution. Inspect for suspended

particles (Tyndall effect).

Dilution Series (Beer-Lambert Verification):

Prepare concentrations of 5, 10, 20, and 40

from Stock A.

Reasoning: This range typically yields absorbance values between 0.2 and 0.8, the linear

range of most detectors.

Spectral Acquisition:

Baseline: Run a blank scan with pure solvent.

Scan Parameters: Range 200–500 nm; Scan speed: Medium; Slit width: 1.0 nm.

Measurement: Record spectra for all concentrations.

Data Processing:

Identify
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(typically ~315 nm in MeOH).

Calculate Molar Extinction Coefficient (

) using

.

Criterion:

should be constant across the dilution series. Deviations indicate aggregation or
instrument saturation.

Solvatochromic Check (Optional but Recommended):

Repeat the scan in Dichloromethane (non-polar) and Water (polar).

Observe the shift: A blue shift in non-polar solvents confirms the ICT nature and lactam

dominance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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